An In-Depth Technical Guide to the Structure Elucidation of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine
An In-Depth Technical Guide to the Structure Elucidation of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The precise determination of their molecular structure is a critical and non-negotiable step in the drug discovery and development pipeline, ensuring the unambiguous identification of the synthesized compound and enabling meaningful structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical workflow for the structural elucidation of a novel benzoxazole derivative, 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, integrating spectroscopic and spectrometric techniques to build a cohesive and irrefutable structural assignment.
Molecular Structure and Key Features
The target molecule, 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine, possesses a unique combination of three key functional moieties: a benzoxazole core, a pyrrolidine ring, and a sulfonamide linker. Each of these components imparts distinct physicochemical and spectroscopic properties that will be systematically investigated.
Molecular Formula: C₁₁H₁₃N₃O₃S Molecular Weight: 267.3 g/mol [2]
Proposed Synthetic Pathway and Confirmation
A plausible synthetic route for 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine would likely involve the reaction of a suitably substituted 2-aminophenol with a cyanogen halide or a similar reagent to form the 2-aminobenzoxazole core, followed by sulfonylation. A key intermediate would be 2-amino-4-(pyrrolidin-1-ylsulfonyl)phenol, which upon cyclization would yield the target compound. The traditional approach for benzoxazole synthesis is the condensation of 2-aminophenol with various carbonyl compounds.[3]
Monitoring the progress of the synthesis is crucial. Techniques like thin-layer chromatography (TLC) and in operando flow NMR and FTIR spectroscopy can provide real-time data on the consumption of reactants and the formation of intermediates and the final product.[4]
Spectroscopic and Spectrometric Elucidation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine. The logical workflow for this process is outlined below.
Caption: Workflow for the structure elucidation of 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further corroborate the proposed structure.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The expected molecular ion in positive ion mode would be the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Expected Results and Interpretation:
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 268.07 | Protonated molecular ion, confirming the molecular weight. |
| [M-SO₂(C₄H₈N)]⁺ | 134.05 | Loss of the pyrrolidinylsulfonyl group. |
| [C₇H₅N₂O]⁺ | 133.04 | Fragment corresponding to the 2-aminobenzoxazole core. |
| [C₄H₈N]⁺ | 70.07 | Fragment corresponding to the pyrrolidinyl cation. |
The fragmentation of the benzoxazole ring can also occur, potentially leading to the loss of CO (28 Da).[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H (amine) | 3400-3300 | Stretching vibrations of the primary amine. |
| C-H (aromatic) | 3100-3000 | Stretching vibrations of the aromatic C-H bonds. |
| C-H (aliphatic) | 2980-2850 | Stretching vibrations of the pyrrolidine C-H bonds. |
| C=N (benzoxazole) | 1640-1600 | Characteristic stretching vibration of the oxazole ring.[7] |
| S=O (sulfonamide) | 1350-1300 and 1160-1130 | Asymmetric and symmetric stretching vibrations of the sulfonyl group.[8] |
| C-N (amine) | 1340-1250 | Stretching vibration. |
| C-O (benzoxazole) | 1250-1200 | Stretching vibration of the ether linkage in the oxazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).[9]
-
Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
¹H NMR Spectroscopy: Predicted Chemical Shifts (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic H | 7.5-8.0 | m | 3H | Protons on the benzoxazole ring, downfield due to aromaticity and electron-withdrawing groups.[1] |
| NH₂ | 7.0-7.5 | br s | 2H | Amine protons, chemical shift can be variable and concentration-dependent. |
| Pyrrolidine CH₂ (α to N) | 3.2-3.6 | t | 4H | Protons adjacent to the nitrogen of the sulfonamide. |
| Pyrrolidine CH₂ (β to N) | 1.8-2.2 | p | 4H | Protons further from the nitrogen. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C=N (C2) | 160-165 | Carbon of the oxazole imine, highly deshielded. |
| Aromatic C (substituted) | 140-155 | Carbons of the benzoxazole ring attached to heteroatoms or the sulfonyl group. |
| Aromatic C-H | 110-130 | Aromatic carbons bearing protons. |
| Pyrrolidine CH₂ (α to N) | 45-55 | Carbons adjacent to the nitrogen. |
| Pyrrolidine CH₂ (β to N) | 20-30 | Carbons further from the nitrogen. |
2D NMR Spectroscopy for Connectivity Confirmation
-
COSY (Correlation Spectroscopy): Will establish the coupling between the adjacent protons in the pyrrolidine ring and within the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively linking the pyrrolidine and sulfonamide moieties to the benzoxazole core. For instance, correlations between the pyrrolidine protons and the sulfonyl-bearing aromatic carbon, and between the aromatic protons and the carbons of the benzoxazole ring will be key.
Caption: Logical relationships in NMR-based structure elucidation.
Conclusion
The structural elucidation of novel molecules like 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides the foundational principles and practical protocols for researchers to confidently characterize this and other related benzoxazole derivatives, ensuring the scientific rigor required in modern drug discovery and development.
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